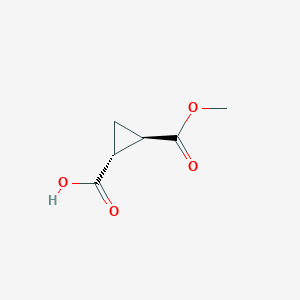

(1R,2R)-rel-2-(Methoxycarbonyl)cyclopropanecarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(1R,2R)-rel-2-(Methoxycarbonyl)cyclopropanecarboxylic acid” is a chemical compound with the molecular formula C6H8O4 . It has a molecular weight of 144.13 . It is used in scientific research and has potential applications in various fields such as drug synthesis, organic chemistry, and molecular biology.

Physical And Chemical Properties Analysis

This compound is a colorless to yellow liquid or semi-solid or solid at room temperature . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the search results.Aplicaciones Científicas De Investigación

Plant Growth Regulation and Agricultural Applications

(1R,2R)-2-Methoxycarbonylcyclopropanecarboxylic acid: (referred to as ACC) and its derivatives have attracted attention from synthetic chemists due to their high physiological activity as plant growth regulators. ACC plays a crucial role in ethylene biosynthesis, a plant hormone involved in various processes such as fruit ripening, senescence, and stress responses. Researchers explore its potential for enhancing crop yield, disease resistance, and stress tolerance in agriculture .

Medicinal Chemistry and Peptidomimetics

In medicinal chemistry, ACC serves as a conformationally rigid analog of natural amino acids. Its unique cyclopropane ring structure allows researchers to design peptidomimetics—molecules that mimic peptide structures—for drug development. These peptidomimetics can target specific biological pathways, including enzymes and receptors, leading to potential therapeutic applications .

Antiviral Agents

Recent advancements involve designing antiviral agents containing dehydrocoronamic acid (a functional fragment derived from ACC). These agents exhibit remarkable activity against the NS3/4A protease of the hepatitis C virus. The structural features of ACC contribute to its antiviral properties, making it an exciting area of research .

Chiral Synthesis and Asymmetric Catalysis

The chiral nature of ACC opens doors for asymmetric synthesis. Researchers explore its use as a chiral building block in the preparation of complex molecules. The cyclopropane ring provides a unique three-dimensional scaffold, enabling the creation of enantioselective reactions and catalytic processes .

Materials Science and Functionalized Cyclopropanes

ACC derivatives can be functionalized to introduce specific groups or modify their properties. Researchers investigate their use in materials science, such as designing novel polymers, ligands, or catalysts. The cyclopropane motif offers a versatile platform for creating diverse functional materials .

Biochemical Studies and Enzyme Inhibition

ACC and its analogs serve as valuable tools in studying enzyme mechanisms. By inhibiting enzymes involved in ethylene biosynthesis, researchers gain insights into plant physiology and stress responses. These studies contribute to our understanding of metabolic pathways and may lead to innovative enzyme inhibitors for various applications .

Safety and Hazards

The compound is labeled with the signal word “Warning” and has the hazard statement H302, indicating that it may be harmful if swallowed . Precautionary statements include P264 (wash hands and face thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P301+P312 (if swallowed, call a poison center or doctor if you feel unwell), P330 (rinse mouth), and P501 (dispose of contents/container in accordance with local regulations) .

Propiedades

IUPAC Name |

(1R,2R)-2-methoxycarbonylcyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-10-6(9)4-2-3(4)5(7)8/h3-4H,2H2,1H3,(H,7,8)/t3-,4-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRRAJLZEAOBJIV-QWWZWVQMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@H]1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R)-rel-2-(Methoxycarbonyl)cyclopropanecarboxylic acid | |

CAS RN |

52920-02-2 |

Source

|

| Record name | rac-(1R,2R)-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.